molecular formula C10H15ClN2S B8627404 4-Chloro-2-{[2-(dimethylamino)ethyl]amino}benzene-1-thiol CAS No. 95476-13-4

4-Chloro-2-{[2-(dimethylamino)ethyl]amino}benzene-1-thiol

Cat. No. B8627404
CAS RN: 95476-13-4
M. Wt: 230.76 g/mol
InChI Key: IDWNPUUDIGVZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-{[2-(dimethylamino)ethyl]amino}benzene-1-thiol is a useful research compound. Its molecular formula is C10H15ClN2S and its molecular weight is 230.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-{[2-(dimethylamino)ethyl]amino}benzene-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-{[2-(dimethylamino)ethyl]amino}benzene-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

95476-13-4

Product Name

4-Chloro-2-{[2-(dimethylamino)ethyl]amino}benzene-1-thiol

Molecular Formula

C10H15ClN2S

Molecular Weight

230.76 g/mol

IUPAC Name

4-chloro-2-[2-(dimethylamino)ethylamino]benzenethiol

InChI

InChI=1S/C10H15ClN2S/c1-13(2)6-5-12-9-7-8(11)3-4-10(9)14/h3-4,7,12,14H,5-6H2,1-2H3

InChI Key

IDWNPUUDIGVZSD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C(C=CC(=C1)Cl)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

After removal of the solvent under reduced pressure, the residue was dissolved in ethylacetate, and the solution was washed with aqueous sodium hydroxide. The ethylacetate extract was acidified with dilute hydrochloric acid and the aqueous layer was neutralized with saturated aqueous sodium bicarbonate and then the resulting oily substance was extracted with ethylacetate. The extract was washed with water, dried (Na2SO4) and evaporated to give 5-chloro-3-(2-dimethylaminoethyl)-2-benzothiazolinone (74.5 g) as prisms. m.p. 62.5-65.5° C. 5-Chloro-3-(2-dimethylaminoethyl)-2-benzothiazolinone (74.5 g) was added to a mixture of water (110 ml), ethanol (350 ml) and potassium hydroide (75.0 g). The solution was refluxed with stirring for two hours. After removal of the solvent under reduced pressure, the residual oil was dissolved in water, then the aqueous solution was washed with ether. The aqueous layer was washed and neutralized with 2N-acetic acid with weak stirring. The resulting light yellow precipitates were collected on a filter, washed with water and air-dried to give 4-chloro-2-(2 -dimethylaminoethylamino)-thiophenol (52.9 g) as prisms. m.p. 126-130° C.
Name
5-Chloro-3-(2-dimethylaminoethyl)-2-benzothiazolinone
Quantity
74.5 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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